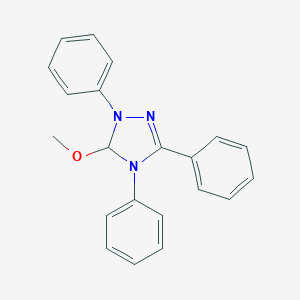

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Descripción general

Descripción

The compound "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The methoxy group attached to the triazole ring may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from various precursors. For instance, the preparation of a stable carbene derivative from a 5-methoxytriazoline precursor involves thermal decomposition in vacuo, which results in the elimination of methanol . Another example includes the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, which are prepared from 4-methoxy benzoic acid using different secondary amines . These methods highlight the versatility of 1,2,4-triazole chemistry and the potential for synthesizing a wide array of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of these techniques, and the results were compared with theoretical calculations using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, bromine → lithium exchange reactions of dibromo-1,2,3-triazoles have been explored, leading to the synthesis of various substituted triazoles . These reactions demonstrate the potential for chemical transformations that could be applied to the synthesis and functionalization of "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and stability . Theoretical calculations, such as those performed for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can predict properties like vibrational frequencies and nonlinear optical properties, which are greater than those of urea . Additionally, the lipase and α-glucosidase inhibition activities of some novel heterocyclic compounds derived from 1,2,4-triazoles have been investigated, indicating potential therapeutic applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is prepared from 5-methoxytriazoline and exhibits typical nucleophilic reactivity of Wanzlick-type carbenes (Enders, Breuer, Kallfass, & Balensiefer, 2003).

- It is a stable carbene, showing reactivity towards various organic substrates in insertion, addition, and cycloaddition reactions (Enders, Breuer, Runsink, & Teles, 1996).

Biological and Pharmacological Activities

- Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activity, including potential uses in pharmaceutical chemistry (Gürbüz et al., 2020).

- Some 1,2,4-triazole derivatives have shown antimicrobial activities against test microorganisms (Bektaş et al., 2007).

- Certain 1,2,4-triazole derivatives have been evaluated for their anticancer activities against various cancer cell lines (Bekircan et al., 2008).

Physicochemical Properties

- The physicochemical properties of related 1,2,4-triazole derivatives have been extensively studied, including molecular stability, conformational analyses, and molecular docking studies (Karayel, 2021).

Applications in Chemistry

- It has been used as a precursor in the synthesis of Ruthenium(III) NHC complexes (Hitzel, Färber, Bruhn, & Siemeling, 2014).

Other Applications

- Some compounds derived from 1,2,4-triazole have shown anti-inflammatory and antinociceptive activities (Upmanyu, Gupta, Shah, & Mishra, 2011).

Propiedades

IUPAC Name |

3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSYEVZBXOPWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369784 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

CAS RN |

154643-41-1 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

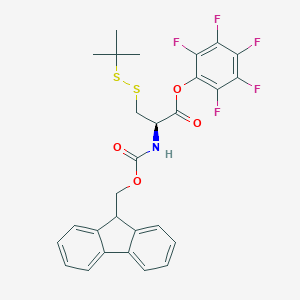

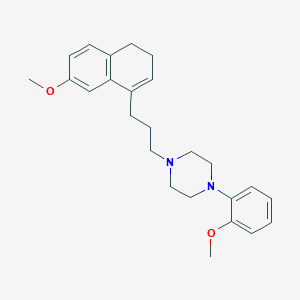

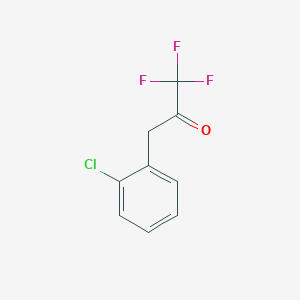

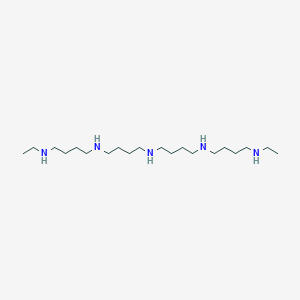

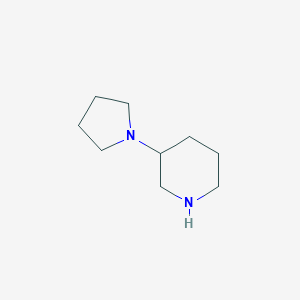

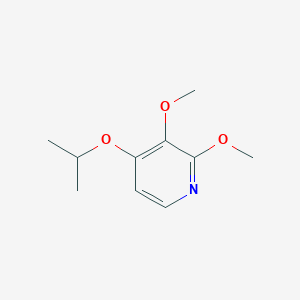

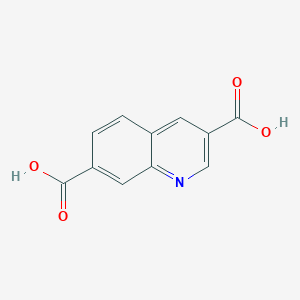

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole (MeO-1-H) a preferred precursor for synthesizing the Ruthenium(II) NHC complex, [RuCl(3)(PPh3)2] (3 = 3,4-diphenyl-1-o-phenylene-1,2,4-triazol-5-ylidene), compared to using the free carbene 1,3,4-triphenyl-1,2,4-triazol-5-ylidene (1) directly?

A1: The research paper highlights that using MeO-1-H offers a more convenient and efficient synthesis of the desired Ruthenium(II) NHC complex []. This is because MeO-1-H is a more stable carbene precursor compared to the free carbene 1. Additionally, the reaction with MeO-1-H can be carried out in the presence of triethylamine. Triethylamine acts as a base to trap the HCl generated during the ortho-metalation step, further simplifying the reaction procedure and increasing the overall yield of [RuCl(3)(PPh3)2] [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)